molecular formula C29H28N2O4S2 B12717781 3-Ethyl-2-(2-methyl-3-(3-(3-sulphonatopropyl)-3H-benzothiazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium CAS No. 35574-16-4

3-Ethyl-2-(2-methyl-3-(3-(3-sulphonatopropyl)-3H-benzothiazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium

Cat. No.: B12717781
CAS No.: 35574-16-4
M. Wt: 532.7 g/mol
InChI Key: VJWNCYZOZWZRNV-UHFFFAOYSA-N
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Description

3-[2-[3-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole and benzothiazole moiety, which are known for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[3-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and benzothiazole intermediates, followed by their condensation under specific conditions to form the final product. Common reagents used in these reactions include ethylbenzene, phenylamine, and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-[3-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[2-[3-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting specific ions or molecules.

    Biology: Employed in the study of cellular processes and as a marker for imaging techniques.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[2-[3-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-5-phenyl-1,3-benzoxazole
  • 3-ethyl-5-phenyl-1,3-benzothiazole
  • 2-methylprop-1-enyl-benzoxazole
  • 2-methylprop-1-enyl-benzothiazole

Uniqueness

3-[2-[3-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate is unique due to its combined benzoxazole and benzothiazole moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

35574-16-4

Molecular Formula

C29H28N2O4S2

Molecular Weight

532.7 g/mol

IUPAC Name

3-[2-[(E,3Z)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate

InChI

InChI=1S/C29H28N2O4S2/c1-3-30-25-20-23(22-10-5-4-6-11-22)14-15-26(25)35-28(30)18-21(2)19-29-31(16-9-17-37(32,33)34)24-12-7-8-13-27(24)36-29/h4-8,10-15,18-20H,3,9,16-17H2,1-2H3

InChI Key

VJWNCYZOZWZRNV-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)O/C1=C\C(=C\C4=[N+](C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])\C

Canonical SMILES

CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)OC1=CC(=CC4=[N+](C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])C

Origin of Product

United States

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